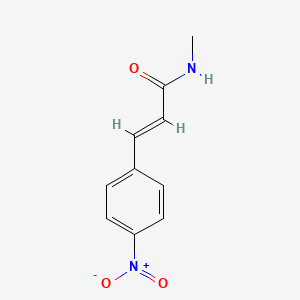
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide works by binding to the active site of HATs, thereby inhibiting their activity. This leads to a decrease in the acetylation of histones, which in turn affects gene expression. This compound has been shown to selectively inhibit the activity of p300 and CBP, which are two HATs that play a crucial role in the regulation of gene expression in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide is its high selectivity for p300 and CBP, which makes it a valuable tool for studying the role of these HATs in various diseases. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide. One area of research is the development of more potent and selective HAT inhibitors that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment in various diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications in various diseases. It works by inhibiting the activity of HATs, leading to alterations in gene expression and various biochemical and physiological effects. While this compound has some limitations, it remains a valuable tool for studying the role of HATs in various diseases and has potential for future therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 4-(dimethylamino)benzoyl chloride. The resulting compound is then subjected to further reactions to yield this compound. The synthesis method has been optimized over time, resulting in high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HATs, this compound can alter the expression of genes involved in various cellular processes, leading to its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLAQPFWUJZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)



![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)
![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)

![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)